Cas no 1934564-39-2 (2-(4-bromo-2-methylphenyl)cyclopropylmethanamine)

2-(4-Bromo-2-methylphenyl)cyclopropylmethanamine is a brominated cyclopropylmethylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropane ring fused to a substituted phenyl group, offers steric and electronic properties that may enhance binding affinity in bioactive compounds. The bromine substituent provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable in the development of small-molecule inhibitors or ligands due to its rigid cyclopropyl scaffold, which can improve metabolic stability and selectivity. High purity and well-defined synthesis routes ensure reproducibility for research and industrial applications.
2-(4-bromo-2-methylphenyl)cyclopropylmethanamine structure
1934564-39-2 structure
Product name:2-(4-bromo-2-methylphenyl)cyclopropylmethanamine
CAS No:1934564-39-2
MF:C11H14BrN
Molecular Weight:240.139562129974
CID:5888309
PubChem ID:130837447

2-(4-bromo-2-methylphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-2-methylphenyl)cyclopropylmethanamine
    • 1934564-39-2
    • [2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
    • EN300-1921811
    • インチ: 1S/C11H14BrN/c1-7-4-9(12)2-3-10(7)11-5-8(11)6-13/h2-4,8,11H,5-6,13H2,1H3
    • InChIKey: XDZQKNPEUGVQFB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C)C=1)C1CC1CN

計算された属性

  • 精确分子量: 239.03096g/mol
  • 同位素质量: 239.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 26Ų

2-(4-bromo-2-methylphenyl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1921811-2.5g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
2.5g
$1791.0 2023-09-17
Enamine
EN300-1921811-0.1g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
0.1g
$804.0 2023-09-17
Enamine
EN300-1921811-0.5g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
0.5g
$877.0 2023-09-17
Enamine
EN300-1921811-5.0g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
5g
$3687.0 2023-06-02
Enamine
EN300-1921811-1.0g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
1g
$1272.0 2023-06-02
Enamine
EN300-1921811-10.0g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
10g
$5467.0 2023-06-02
Enamine
EN300-1921811-1g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
1g
$914.0 2023-09-17
Enamine
EN300-1921811-10g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
10g
$3929.0 2023-09-17
Enamine
EN300-1921811-0.05g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
0.05g
$768.0 2023-09-17
Enamine
EN300-1921811-0.25g
[2-(4-bromo-2-methylphenyl)cyclopropyl]methanamine
1934564-39-2
0.25g
$840.0 2023-09-17

2-(4-bromo-2-methylphenyl)cyclopropylmethanamine 関連文献

2-(4-bromo-2-methylphenyl)cyclopropylmethanamineに関する追加情報

2-(4-Bromo-2-Methylphenyl)Cyclopropylmethanamine: A Comprehensive Overview

The compound with CAS No. 1934564-39-2, known as 2-(4-bromo-2-methylphenyl)cyclopropylmethanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with a substituted phenyl ring and an amine functional group. The cyclopropyl moiety is a three-membered ring, which introduces strain and reactivity into the molecule, while the 4-bromo-2-methylphenyl substituent adds electronic and steric effects that influence its chemical behavior.

Recent studies have highlighted the potential of 2-(4-bromo-2-methylphenyl)cyclopropylmethanamine in various applications, particularly in drug discovery. The compound's structure makes it an interesting candidate for exploring interactions with biological targets, such as enzymes or receptors. Researchers have utilized computational methods to predict its binding affinity to certain proteins, revealing promising results that warrant further experimental investigation.

The synthesis of 2-(4-bromo-2-methylphenyl)cyclopropylmethanamine involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The bromination and methylation steps are critical in determining the final structure of the molecule. Subsequent coupling reactions are employed to attach the cyclopropyl group and the amine functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for large-scale production.

One of the most intriguing aspects of this compound is its reactivity under various conditions. The strained cyclopropyl ring is prone to opening reactions, which can lead to the formation of diverse products depending on the reaction conditions. For instance, treatment with nucleophiles or electrophiles can result in different substitution patterns on the cyclopropane ring. These properties make cyclopropylmethanamine derivatives valuable intermediates in organic synthesis.

In terms of applications, 2-(4-bromo-2-methylphenyl)cyclopropylmethanamine has shown potential in medicinal chemistry as a lead compound for developing bioactive agents. Its ability to modulate cellular pathways makes it a subject of interest for researchers exploring treatments for diseases such as cancer or neurodegenerative disorders. Preclinical studies have demonstrated that this compound exhibits selective activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Moreover, the compound's electronic properties make it suitable for use in materials science applications. The combination of electron-withdrawing bromine and electron-donating methyl groups on the phenyl ring creates a molecule with unique electronic characteristics. These properties could be exploited in designing new materials for electronics or energy storage devices.

From a toxicological perspective, understanding the safety profile of 2-(4-bromo-2-methylphenyl)cyclopropylmethanamine is crucial before considering its therapeutic applications. Recent studies have focused on assessing its acute and chronic toxicity in animal models. Initial findings suggest that while the compound exhibits some toxicity at high doses, further optimization could mitigate these effects without compromising its bioactivity.

In conclusion, 2-(4-bromo-2-methylphenyl)cyclopropylmethanamine (CAS No. 1934564-39-2) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure, reactivity, and bioactivity make it an attractive target for further research and development. As advancements in synthetic methods and computational modeling continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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